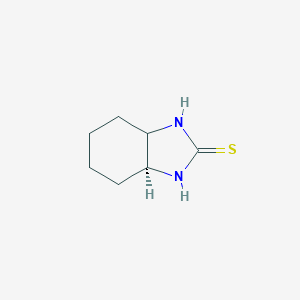
(S,S)-Octahydro-benzoimidazole-2-thione
Descripción general
Descripción
(S,S)-Octahydro-benzoimidazole-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S,S)-Octahydro-benzoimidazole-2-thione is a heterocyclic compound characterized by a saturated benzimidazole ring fused with a thione functional group. Its unique structure contributes to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : CHNS
- Molecular Weight : 156.25 g/mol
- IUPAC Name : (3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione
The thione group () plays a significant role in the compound's reactivity and biological interactions. The compound can exist in tautomeric forms, primarily as a thione under normal conditions, which is crucial for its biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The thione functionality allows the compound to interact with biological targets through enzyme inhibition or receptor binding. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against various fungal strains | |
| Cytoprotective | Protects against oxidative hemolysis |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound can bind to metal ions and form stable complexes that inhibit enzyme activity.
- Receptor Binding : Interaction with specific receptors alters cellular responses, contributing to its therapeutic effects.
- Oxidative Stress Reduction : The compound has shown potential as an antioxidant, protecting cells from oxidative damage .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Using appropriate precursors such as o-phenylenediamine and isothiocyanates.
- Reduction and Substitution : The thione group can be reduced to a thiol or substituted with other nucleophiles to modify biological activity .
Table 2: Synthesis Routes
| Method | Description |
|---|---|
| Cyclization | Reaction of o-phenylenediamine with isothiocyanates |
| Reduction | Conversion of thione to thiol using reducing agents |
| Nucleophilic Substitution | Replacement of thione with other nucleophiles |
Case Studies
Several studies have investigated the biological properties of this compound and its derivatives:
- A study demonstrated its effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.
- Another investigation focused on the antioxidant properties of this compound, showing significant cytoprotective effects in vitro against oxidative stress-induced damage .
Propiedades
IUPAC Name |
(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFNNKRGLROQV-ZBHICJROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2[C@H](C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590056 | |
| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185546-54-7 | |
| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














